6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-4-5-2-1-3-6(5)9-10-7/h4H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZNWEPWXPTPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine, followed by alkylation and cyclization reactions . The reaction conditions often involve the use of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, as both the reagent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts suggest that scalable methods could be developed based on existing synthetic routes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: t-Butyl hydroperoxide (t-BuOOH) and manganese triflate (Mn(OTf)2) as a catalyst.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Electrochemical and Adsorption Behavior
- Carbonitrile Derivatives: Adsorption involves both physisorption and chemisorption, with DFT calculations showing electron-rich nitrile groups interacting with metal surfaces .
- Carboxylic Acid Analogs: Expected to exhibit stronger chemisorption via carboxylate-metal coordination, though solubility in acidic media may limit efficiency compared to nitriles.
- Theoretical Insights: Monte Carlo simulations and DFT studies emphasize the importance of molecular geometry and electron density distribution in adsorption efficacy .
Biological Activity
6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, structural characteristics, and various biological effects.
Structural Characteristics
The molecular formula for this compound is . The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| SMILES | C1CC2=C(C1)N=CC(=C2)C(=O)O |
| InChI | InChI=1S/C9H9NO2/c11-9(12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H,11,12) |
Synthesis
The synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridazine derivatives has been explored in various studies. For instance, one study reported the use of enaminones and Cu(II) complexes as catalysts for the formation of related compounds through heterogeneous catalysis . Another research highlighted the biocatalytic synthesis of heteroaromatic N-oxides from similar compounds using whole-cell systems, indicating a potential pathway for synthesizing derivatives of cyclopentapyridazines .
Enzymatic Inhibition
The compound's structural features may also confer enzymatic inhibition capabilities. Research into related compounds has demonstrated their ability to act as selective protein inhibitors. This characteristic is crucial for developing drugs targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders .
Antioxidant Properties
Antioxidant activity is another area where related compounds have shown efficacy. A study on various derivatives indicated that they possess significant radical scavenging activity, suggesting that this compound could similarly contribute to oxidative stress reduction in biological systems .
Case Studies
While specific case studies on this compound are scarce, related compounds have been investigated. For instance:
- Pyrazolo[1,5-a]pyrimidines : These compounds have been shown to exhibit selective anticancer activity and are under investigation for their potential as therapeutic agents.
- N-Heterocycles : The biocatalytic conversion of N-heterocycles demonstrated high activity towards oxidation processes that could be relevant for modifying cyclopentapyridazines for enhanced biological activity .
Q & A
Q. How are salt forms optimized for targeted delivery?
- Methodological Answer : Salt screening involves:
- Counterion selection : Organic bases (e.g., piperidine) enhance intestinal absorption.
- Dissolution testing (USP apparatus II) in simulated gastric fluid.
- Powder X-ray diffraction (PXRD) to monitor crystallinity changes during formulation .
Tables for Key Comparisons
Table 1 : Comparison of Synthetic Methods for Derivatives
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| THF-mediated synthesis | 72 | 98.5 | 10 |
| Ethanol recrystallization | 65 | 99.2 | 12 |
Table 2 : Predicted vs. Experimental logP Values
| Derivative | SwissADME logP | Experimental logP |
|---|---|---|
| Parent compound | 2.8 | 2.6 |
| Sodium salt | 1.9 | 1.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
